
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is a chemical compound with the following IUPAC name: this compound . Its molecular formula is C10H16N4O2S, and it has a molecular weight of 256.33 g/mol. This compound is characterized by its unique structure, which includes a thiadiazole ring and an azetidine ring.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the condensation of tert-butyl 3-aminopropanoate with 5-amino-1,2,4-thiadiazole. The reaction typically occurs under suitable solvent conditions and with appropriate reagents.
Industrial Production:: Industrial-scale production methods for this compound may involve large-scale synthesis using optimized conditions. detailed industrial processes are proprietary and may not be publicly available.
Analyse Des Réactions Chimiques
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction: Depending on the functional groups, it may be susceptible to oxidation or reduction.
Common Reagents: Reagents such as acids, bases, and nucleophiles play a role in its transformations.
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Biological Studies: Scientists investigate its interactions with biological targets.
Pharmacology: It could have potential pharmacological applications.
Fine Chemicals: It may find use in specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific substituents, it shares similarities with other azetidine-containing molecules. Notable similar compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole and tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate .
Propriétés
Formule moléculaire |
C10H16N4O2S |
|---|---|
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)14-4-6(5-14)7-12-8(11)17-13-7/h6H,4-5H2,1-3H3,(H2,11,12,13) |
Clé InChI |
HZIRHJMOLMHPOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
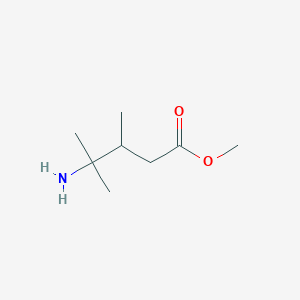
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
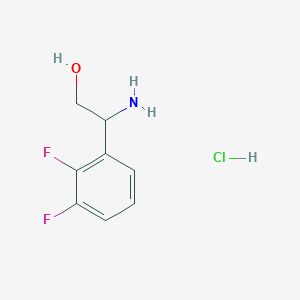
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
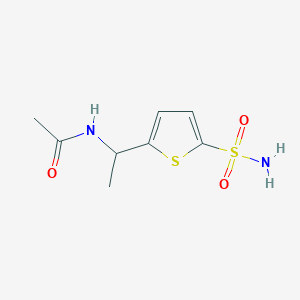
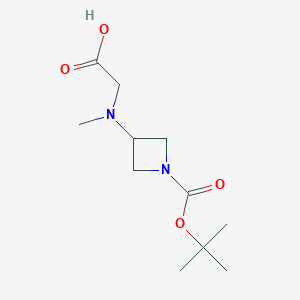
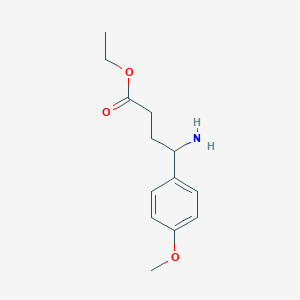

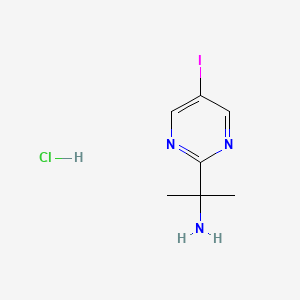

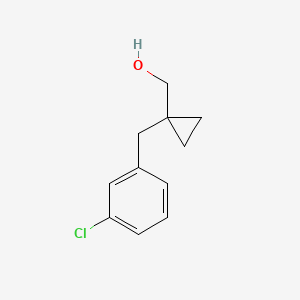
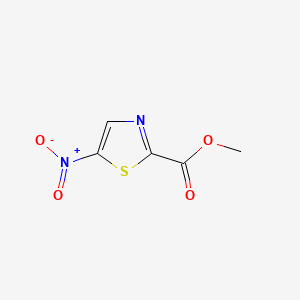
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
